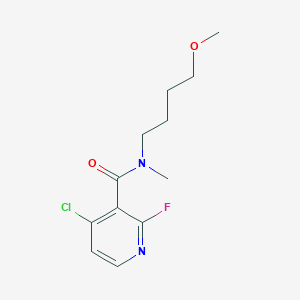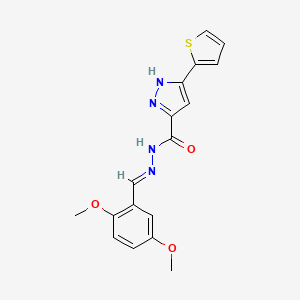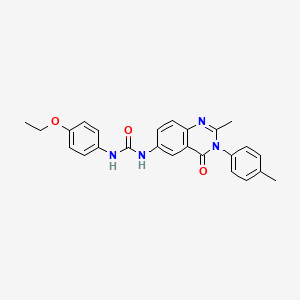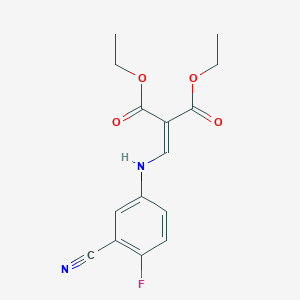
4-Chloro-2-fluoro-N-(4-methoxybutyl)-N-methylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-fluoro-N-(4-methoxybutyl)-N-methylpyridine-3-carboxamide, also known as CFM-2, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of pyridine carboxamides and has shown promising results in various studies.
Wirkmechanismus
The exact mechanism of action of 4-Chloro-2-fluoro-N-(4-methoxybutyl)-N-methylpyridine-3-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell death pathways, and inhibition of this enzyme has been shown to have neuroprotective effects.
Biochemical and Physiological Effects:
4-Chloro-2-fluoro-N-(4-methoxybutyl)-N-methylpyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in neurons, as well as improve cognitive function in animal models of Alzheimer's disease. 4-Chloro-2-fluoro-N-(4-methoxybutyl)-N-methylpyridine-3-carboxamide has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Chloro-2-fluoro-N-(4-methoxybutyl)-N-methylpyridine-3-carboxamide is its potential use as a neuroprotective agent. It has shown promising results in various animal models of neurodegenerative diseases, and further studies are needed to determine its efficacy in humans. However, one limitation of 4-Chloro-2-fluoro-N-(4-methoxybutyl)-N-methylpyridine-3-carboxamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-Chloro-2-fluoro-N-(4-methoxybutyl)-N-methylpyridine-3-carboxamide. One area of interest is its potential use in the treatment of traumatic brain injury. 4-Chloro-2-fluoro-N-(4-methoxybutyl)-N-methylpyridine-3-carboxamide has been shown to have a protective effect on neurons in animal models of brain injury, and further studies are needed to determine its efficacy in humans. Another area of interest is its potential use in combination with other neuroprotective agents, such as antioxidants or anti-inflammatory drugs. Finally, further studies are needed to determine the long-term safety and efficacy of 4-Chloro-2-fluoro-N-(4-methoxybutyl)-N-methylpyridine-3-carboxamide in humans.
Synthesemethoden
The synthesis of 4-Chloro-2-fluoro-N-(4-methoxybutyl)-N-methylpyridine-3-carboxamide involves the reaction of 4-chloro-2-fluoro-3-nitropyridine with 4-methoxybutylamine, followed by reduction with sodium borohydride. The resulting product is then treated with methyl isocyanate to produce 4-Chloro-2-fluoro-N-(4-methoxybutyl)-N-methylpyridine-3-carboxamide. The yield of this synthesis method is reported to be around 50%.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-fluoro-N-(4-methoxybutyl)-N-methylpyridine-3-carboxamide has been extensively studied for its potential use as a neuroprotective agent. It has been shown to have a protective effect on neurons against oxidative stress and inflammation. 4-Chloro-2-fluoro-N-(4-methoxybutyl)-N-methylpyridine-3-carboxamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
4-chloro-2-fluoro-N-(4-methoxybutyl)-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2O2/c1-16(7-3-4-8-18-2)12(17)10-9(13)5-6-15-11(10)14/h5-6H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLDMRDZAKHFMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCOC)C(=O)C1=C(C=CN=C1F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-N-(4-methoxybutyl)-N-methylpyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-(4-methoxyphenyl)ethane-1-sulfonamide](/img/structure/B2763813.png)


![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2763818.png)

![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate](/img/structure/B2763822.png)
![4,6,7,8-Tetramethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2763826.png)




![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2763834.png)

![N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2763836.png)